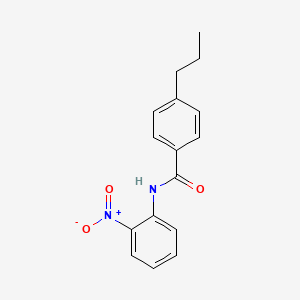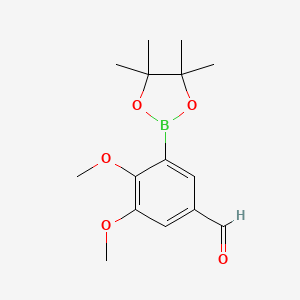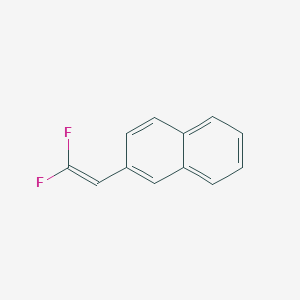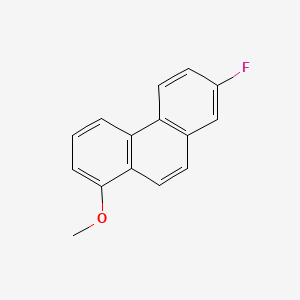
7-Fluoro-1-methoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-methoxyphenanthrene is an organic compound with the molecular formula C15H11FO. It belongs to the class of methoxyphenanthrenes, which are derivatives of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a fluorine atom at the 7th position and a methoxy group at the 1st position makes this compound unique. Methoxyphenanthrenes are known for their biological activity and therapeutic properties .
Preparation Methods
The synthesis of 7-fluoro-1-methoxyphenanthrene typically involves the bromination of phenanthrene followed by a methoxylation reaction. The phenanthrene bromide product mixture obtained from bromination is converted to methoxy products using a copper(I) iodide (CuI) catalyzed methoxylation reaction. The resulting products are purified by chromatographic methods, and their structures are analyzed using NMR spectroscopy . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Fluoro-1-methoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The fluorine atom and methoxy group can be substituted under specific conditions.
Bromination: Further bromination reactions can selectively introduce bromine atoms at different positions on the phenanthrene ring.
Scientific Research Applications
7-Fluoro-1-methoxyphenanthrene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Methoxyphenanthrenes, including this compound, are studied for their biological activity and potential therapeutic properties.
Medicine: The compound’s derivatives may have applications in drug development due to their biological activity.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-fluoro-1-methoxyphenanthrene involves its interaction with molecular targets and pathways in biological systems. The methoxy group and fluorine atom can influence the compound’s reactivity and binding affinity to specific proteins or enzymes. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds to 7-fluoro-1-methoxyphenanthrene include other methoxyphenanthrenes and fluorinated phenanthrenes. These compounds share a phenanthrene core structure but differ in the position and type of substituents. For example:
1-Methoxyphenanthrene: Lacks the fluorine atom at the 7th position.
7-Fluorophenanthrene: Lacks the methoxy group at the 1st position.
1,7-Dimethoxyphenanthrene: Has an additional methoxy group at the 7th position.
The unique combination of a fluorine atom and a methoxy group in this compound gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H11FO |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
7-fluoro-1-methoxyphenanthrene |
InChI |
InChI=1S/C15H11FO/c1-17-15-4-2-3-13-12-8-6-11(16)9-10(12)5-7-14(13)15/h2-9H,1H3 |
InChI Key |
NQPCUHNKZDCOHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


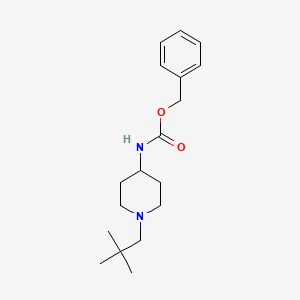
![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)
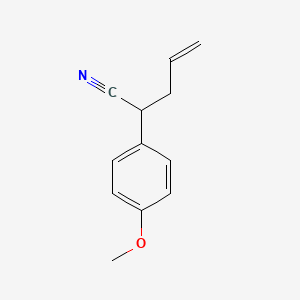

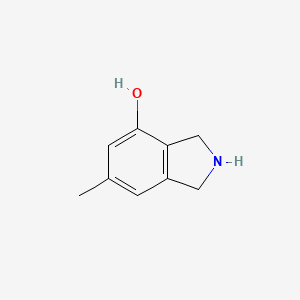

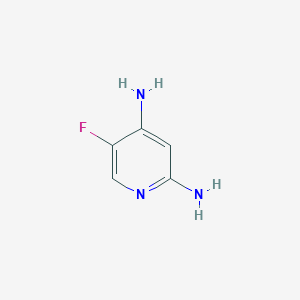
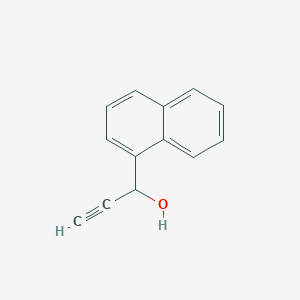
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
